2-(Hex-5-enyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
71532-23-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-hex-5-enylpyridine |
InChI |
InChI=1S/C11H15N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h2,6-7,9-10H,1,3-5,8H2 |
InChI Key |
ZYORITKNDAIZAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hex 5 Enyl Pyridine and Its Analogues
Strategies for Introducing the Hex-5-enyl Moiety to the Pyridine (B92270) Core
The functionalization of a pre-existing pyridine ring at the C-2 position is a common and versatile approach. This involves the formation of a carbon-carbon bond between the heterocycle and the hexenyl fragment using several powerful synthetic methods.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. For the synthesis of 2-(Hex-5-enyl)pyridine, a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) serves as the electrophilic partner, while the hex-5-enyl group is introduced via an organometallic nucleophile. The general catalytic cycle for these reactions involves oxidative addition of the catalyst (commonly palladium or nickel) to the halo-pyridine, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.com
Several named cross-coupling reactions are applicable, each utilizing a different type of organometallic reagent.
Kumada Coupling : This reaction employs a Grignard reagent, such as 5-hexenylmagnesium bromide, coupled with a 2-halopyridine. youtube.com Nickel or iron catalysts are often effective for coupling alkyl Grignard reagents with 2-halogenated pyridines. nih.gov
Negishi Coupling : An organozinc reagent, like 5-hexenylzinc halide, is used. youtube.com This method is known for its high functional group tolerance. A notable development is the Negishi cross-coupling of alkylpyridinium salts with alkylzinc halides, which represents a method for alkyl-alkyl bond formation from an amine derivative. acs.org
Stille Coupling : This involves an organotin reagent (stannane), such as 2-(5-hexenyl)tributylstannane. youtube.com While effective, the toxicity of organotin compounds is a significant drawback. youtube.com
Suzuki-Miyaura Coupling : This widely used method utilizes an organoboron reagent, such as a 5-hexenylboronic acid or its ester. However, the synthesis and handling of 2-pyridylboronic acid esters can be challenging. nih.gov
A key challenge in these reactions is the potential for catalyst inhibition by the pyridine nitrogen. However, methods like nickel-catalyzed cross-electrophile coupling, which joins two different electrophiles such as a 2-chloropyridine (B119429) and an alkyl bromide, have been developed to overcome these issues and offer good functional group compatibility. nih.gov
Table 1: Comparison of Common Cross-Coupling Reactions for Pyridine Alkylation
| Reaction Name | Organometallic Reagent (R-M) | Typical Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Kumada | Grignard (R-MgX) | Ni or Pd youtube.com | High reactivity of Grignard reagent. | Low tolerance for acidic/electrophilic functional groups. nih.gov |
| Negishi | Organozinc (R-ZnX) | Ni or Pd youtube.com | High functional group tolerance, less reactive than Grignard. | Organozinc reagents can be moisture-sensitive. |
| Stille | Organotin (R-SnBu₃) | Pd youtube.com | Tolerant to many functional groups, can be performed in water. youtube.com | High toxicity of tin reagents and byproducts. youtube.com |
| Suzuki | Organoboron (R-B(OH)₂) | Pd | Low toxicity, high stability of reagents. | Reactivity can be sluggish; challenges with pyridylboronic acids. youtube.comnih.gov |
This classical approach relies on generating a nucleophilic carbon center at the 2-position of the pyridine ring, which then displaces a leaving group on a hexenyl substrate. The most common precursor for this strategy is 2-picoline (2-methylpyridine).
The process involves the deprotonation of the methyl group of 2-picoline using a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent like n-butyllithium. This generates a resonance-stabilized picolyl anion, a potent nucleophile. This anion is then reacted with an electrophilic hexenyl species, typically 5-hexenyl bromide or 5-hexenyl tosylate, in an SN2 reaction to form the desired carbon-carbon bond, yielding this compound.
Careful control of temperature is crucial to prevent side reactions. This method is straightforward and utilizes readily available starting materials, making it a practical route for synthesis.
Olefination reactions build the alkene double bond itself, providing a pathway to the hexenyl side chain. The Wittig reaction is a prime example of this strategy. The synthesis would commence from pyridine-2-carboxaldehyde.
In this sequence, a five-carbon phosphonium (B103445) salt, (4-carboxybutyl)triphenylphosphonium bromide, is prepared from triphenylphosphine (B44618) and 5-bromovaleric acid. This salt is then treated with a strong base to form the corresponding phosphorus ylide. The ylide subsequently reacts with pyridine-2-carboxaldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene, this compound, and triphenylphosphine oxide as a byproduct. The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate (B1237965) ester, offers an alternative that often allows for easier removal of the phosphate (B84403) byproduct. A one-pot synthesis of polysubstituted pyridines has been reported that incorporates a Wittig reaction as a key step. organic-chemistry.org
Radical chemistry offers a powerful, alternative disconnection for forging the C-C bond. A general method for the radical-mediated monoalkylation of pyridines has been developed that can be adapted for this purpose. nih.gov This approach avoids the need for pre-functionalized organometallic reagents.
The strategy involves the activation of the pyridine ring by converting it into an N-methoxypyridinium salt. The alkyl radical can be generated from an alkene, such as 1-hexene, via hydroboration with catecholborane to form a B-alkylcatecholborane (RBcat). The radical chain reaction is initiated by the thermal decomposition of a radical initiator like di-tert-butyl hyponitrite (DTBHN). The resulting radical adds to the activated N-methoxypyridinium salt. nih.gov This process is conducted under neutral conditions, as no acid is required to activate the heterocycle. nih.gov
Table 2: Radical-Mediated Alkylation of Pyridinium (B92312) Salts
| Radical Precursor | Activation Method | Pyridine Derivative | Key Features | Reference |
|---|---|---|---|---|
| Alkene (e.g., 1-Hexene) | Hydroboration with catecholborane | N-alkoxypyridinium salt | Neutral reaction conditions; no stoichiometric oxidant needed. | nih.gov |
| Alkyl Iodide | Iodine atom transfer | N-alkoxypyridinium salt | Reversible radical addition possible. | nih.gov |
Formation of Pyridinium Salts as Synthetic Intermediates
Pyridinium salts are not just products but also crucial reactive intermediates in pyridine chemistry. rsc.org They are readily formed by the reaction of a pyridine derivative with an alkylating agent. nih.gov
A universal method for preparing N-alkylpyridinium salts involves refluxing the pyridine with an excess of a bromoalkane in a solvent like ethanol. nih.gov For example, reacting pyridine with 1-bromohexane (B126081) would yield N-hexylpyridinium bromide.
These salts play several key roles in synthesis:
Activation for Nucleophilic Attack : The positive charge on the nitrogen atom makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack, which is fundamental to reactions like the addition of Grignard reagents.
Precursors for Radical Reactions : As discussed, N-alkoxypyridinium salts are key substrates for radical alkylation reactions. nih.gov These are often synthesized from the parent pyridine.
Electrophiles in Cross-Coupling : Alkylpyridinium salts can themselves act as electrophiles in cross-coupling reactions, enabling the transformation of an amine group into a new alkyl substituent. acs.org
Precursors to Pyridinium Ylides : Deprotonation of N-substituted pyridinium salts can generate pyridinium ylides, which are versatile intermediates in various cyclization and rearrangement reactions. nih.gov
The conversion of pyrylium (B1242799) salts with amines is another powerful route to pyridinium salts, which can be building blocks for more complex structures. researchgate.net
Catalytic Approaches in the Synthesis of this compound
Catalytic strategies are paramount in the modern synthesis of pyridine derivatives, providing pathways that are often more efficient and environmentally benign than stoichiometric methods. These approaches can be broadly categorized into transition metal-catalyzed cross-coupling reactions and emerging organocatalytic methods.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, and these methods are widely applied to the synthesis of 2-alkenylpyridines. ucsb.edu Key among these are the Negishi and Kumada cross-coupling reactions, which utilize organozinc and organomagnesium reagents, respectively. wikipedia.orgwikipedia.org
The Negishi coupling reaction is a versatile method for forming C-C bonds by coupling organozinc compounds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms. wikipedia.orgorgsyn.org For the synthesis of a compound like this compound, this would typically involve the reaction of a 2-halopyridine with a hex-5-enylzinc halide in the presence of a palladium or nickel catalyst. wikipedia.org Palladium catalysts, such as those with phosphine (B1218219) ligands, generally offer higher yields and broader functional group compatibility. wikipedia.orgorgsyn.org The choice of halide on the pyridine ring (I, Br, Cl) can affect reactivity, with iodides being the most reactive. orgsyn.org
The Kumada coupling provides an alternative route, employing a Grignard reagent (organomagnesium halide) in place of an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction, also catalyzed by nickel or palladium, is one of the earliest developed cross-coupling methods. wikipedia.org A potential synthesis of this compound via Kumada coupling would involve reacting a 2-halopyridine with hex-5-enylmagnesium halide. Nickel catalysts, often with N-heterocyclic carbene (NHC) or phosphine ligands, are commonly used. organic-chemistry.orgresearchgate.net
A specific example of a related Kumada-Corriu cross-coupling involves the reaction of 2-pyridyl Grignard reagents with various aryl halides, promoted by palladium catalysts bearing secondary phosphine oxide (SPO) ligands. researchgate.net This highlights the importance of ligand choice in achieving high reactivity and yields. researchgate.net
Below is a representative table illustrating the conditions for these types of coupling reactions, drawing parallels for the synthesis of 2-alkenylpyridines.
| Coupling Reaction | Catalyst/Ligand | Substrate 1 | Substrate 2 | Solvent | Typical Yield (%) |
| Negishi Coupling | Pd(PPh₃)₄ | 2-Bromopyridine | Alkenylzinc halide | THF | High |
| Kumada Coupling | NiCl₂(dppp) | 2-Chloropyridine | Alkenyl Grignard | THF/Ether | Good to Excellent |
| Kumada-Corriu | [Pd(dba)₂]/(1-Ad)₂P(O)H | Aryl Halide | 2-Pyridylmagnesium bromide | THF | 52-94 researchgate.net |
A more recent development involves the palladium/copper-catalyzed C-H alkenylation of pyridinium salts with alkynes. acs.org This method allows for the stereodivergent synthesis of both Z- and E-alkenylpyridines by selecting the appropriate N-alkyl group on the pyridinium salt. acs.org This approach activates the pyridine ring towards direct functionalization, avoiding the pre-functionalization required in traditional cross-coupling reactions.
Organocatalytic Methods for Pyridine Derivatization
While transition metal catalysis is well-established, organocatalysis, which uses small organic molecules as catalysts, is an emerging field for pyridine functionalization, offering the advantage of being metal-free. chemistryviews.orgnih.gov
One such approach is the organoborohydride-catalyzed alkylation of pyridines with alkenes. chemistryviews.org In a process analogous to the Chichibabin reaction, a catalyst like sodium triethylborohydride (NaBEt₃H) can facilitate the addition of an alkene to the pyridine ring. chemistryviews.org This method uses the alkene as a latent nucleophile and has been demonstrated for the C4-alkylation of pyridines. chemistryviews.org While this has been shown for the C4 position, modifications could potentially target the C2 position.
Another strategy involves the regiodivergent alkylation of pyridines using 1,1-diborylalkanes, where the regioselectivity (C2 vs. C4) is controlled by the choice of an alkyllithium activator. acs.org Using sec-butyllithium (B1581126) in a coordinating solvent mixture promotes C2-alkylation, providing a pathway to 2-alkylated pyridines. acs.org
A photochemical organocatalytic method has also been developed for the functionalization of pyridines. acs.org This process involves the single-electron reduction of pyridinium ions to form pyridinyl radicals, which can then couple with allylic radicals. acs.org This strategy allows for the formation of a new C(sp²)-C(sp³) bond through the functionalization of two C-H bonds. acs.org
The following table summarizes key aspects of these organocatalytic approaches.
| Organocatalytic Method | Catalyst/Activator | Pyridine Substrate | Alkylating/Alkenylating Agent | Key Feature |
| Organoborohydride Catalysis | NaBEt₃H / BEt₃ | Pyridine derivatives | Alkenes | Transition-metal-free C-H alkylation chemistryviews.org |
| Regiodivergent Alkylation | sec-Butyllithium | Pyridine | 1,1-Diborylalkanes | Selective C2-alkylation acs.org |
| Photochemical Allylation | Organic Photocatalyst | Pyridinium ions | Allylic substrates | C-H functionalization via pyridinyl radicals acs.org |
These catalytic methodologies represent powerful tools for the synthesis of this compound and its analogues, offering a range of options with varying substrate scopes, selectivities, and reaction conditions.
Reactivity and Transformation Studies of 2 Hex 5 Enyl Pyridine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of 2-(hex-5-enyl)pyridine is not part of the aromatic π-system and is housed in an sp² hybrid orbital. wikipedia.org This localization makes the nitrogen atom a primary site for electrophilic attack and dictates much of the molecule's reactivity, which is analogous to that of tertiary amines. wikipedia.org
Alkylation and Quaternization Reactions
The nitrogen atom of this compound can readily react with alkyl halides to form quaternary pyridinium (B92312) salts. This process, known as quaternization, involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide. wikipedia.org This reaction converts the neutral pyridine into a positively charged pyridinium ion, which significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack.
The quaternization of 2-substituted pyridines is a standard transformation. While specific studies on this compound are not prevalent, its reactivity is expected to be similar to other 2-alkenylpyridines. The reaction typically proceeds by mixing the pyridine with an excess of the alkylating agent, sometimes in a polar solvent.
Table 1: Representative Alkylation Reactions of 2-Substituted Pyridines
| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Vinylpyridine | Methyl Iodide | Acetone | Reflux | 1-Methyl-2-vinylpyridinium iodide | Analogous reaction |
| 2-Allylpyridine | Benzyl Bromide | None | Room Temp. | 1-Benzyl-2-allylpyridinium bromide | Analogous reaction |
This table is illustrative and based on the general reactivity of 2-substituted pyridines.
The formation of these pyridinium salts is significant as it enhances the π-electron delocalization along the molecular backbone, a property that can be exploited in the synthesis of materials with specific electronic or optical properties.
N-Oxidation Reactions and their Applications
The nitrogen atom of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid. bme.huyoutube.com The oxidation introduces an oxygen atom onto the nitrogen, forming a C₅H₅NO functional group. youtube.com
The N-oxide moiety significantly alters the reactivity of the pyridine ring. It is less basic than the parent pyridine and possesses a large dipole moment. arkat-usa.org The N-oxide group can act as an internal oxidizing agent and activates the C2 and C4 positions of the ring for both nucleophilic and electrophilic substitution. semanticscholar.orgumich.edu A critical application of N-oxidation is in directing functionalization. For instance, after a desired substitution reaction on the ring, the N-oxide can be readily deoxygenated using reagents like phosphorus trichloride (B1173362) (PCl₃) or by catalytic hydrogenation to restore the original pyridine ring. youtube.com
For a substrate like this compound, which contains an alkene, the choice of oxidizing agent is crucial to avoid competitive epoxidation of the double bond. youtube.com Milder or more selective N-oxidation conditions would be required for a clean reaction.
Table 2: Common Reagents for N-Oxidation of Pyridines
| Oxidizing Agent | Typical Conditions | Comments | Reference |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0 °C to RT | Highly efficient, but can also oxidize alkenes. | rsc.org |
| H₂O₂ / Acetic Acid | 70-80 °C | Less expensive, suitable for large scale, but requires heating. | bme.hu |
| Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (B1165640) | Dichloromethane, RT | Effective for electron-deficient pyridines. | researchgate.net |
This table presents general methods for pyridine N-oxidation.
The resulting this compound N-oxide is a valuable intermediate. For example, it can undergo rearrangements like the Boekelheide rearrangement or be used to introduce functional groups at the C2 position of the side chain. acs.org
Interactions with Lewis Acids and Adduct Formation
The lone pair on the pyridine nitrogen allows this compound to act as a Lewis base, readily forming adducts with various Lewis acids. wikipedia.org Lewis acids, such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), or zinc-based reagents, can coordinate to the nitrogen atom. bath.ac.uknih.gov This interaction withdraws electron density from the pyridine ring, significantly activating it towards nucleophilic attack.
This activation strategy is a cornerstone of pyridine chemistry, enabling reactions that are otherwise difficult to achieve. bath.ac.uknih.gov For example, the formation of a pyridine-Lewis acid adduct facilitates nucleophilic aromatic substitution and conjugate addition reactions. bath.ac.uk While specific adduct formation studies with this compound are not detailed in the literature, its behavior is expected to mirror that of other 2-alkylpyridines, forming stable adducts under appropriate conditions. The steric bulk of the hexenyl side chain is generally insufficient to prevent coordination at the nitrogen center.
Transformations Involving the Hex-5-enyl Aliphatic Chain
The terminal alkene of the hex-5-enyl group is a key site of reactivity, enabling a range of transformations, with intramolecular cyclization being one of the most significant.
Intramolecular Cyclization Reactions of Hex-5-enyl Radical Intermediates
The 5-hexenyl radical is a classic substrate in the study of radical reactions. When a radical is generated on the hexenyl chain of a molecule like this compound (or a suitable precursor), it can undergo a rapid intramolecular addition to a double bond or an aromatic system. In the case of this compound, the radical can attack the terminal double bond, leading to the formation of a new ring.
These reactions are typically initiated by generating a radical at a specific position on the chain, often from a halo-alkane precursor using a radical initiator like azobisisobutyronitrile (AIBN) and a mediator such as tributyltin hydride. rsc.orgrsc.org An alternative modern approach involves photochemical methods, which can generate radicals under mild, reagent-free conditions. nih.govrsc.org The cyclization of a radical derived from this compound would be expected to yield a substituted indolizidine, a bicyclic heterocyclic system of significant interest in natural product and medicinal chemistry.
The cyclization of the 5-hexenyl radical is a well-studied process, often used as a "radical clock" to time other fast reactions. The mechanism involves the attack of the radical center onto the two carbons of the alkene. This can proceed via two distinct pathways:
5-exo-trig cyclization: The radical attacks the closer carbon of the double bond to form a five-membered ring and a primary radical on the carbon external to the newly formed ring.
6-endo-trig cyclization: The radical attacks the farther carbon of the double bond to form a six-membered ring and a secondary radical within the new ring.
According to Baldwin's rules and extensive experimental evidence, the 5-exo cyclization is overwhelmingly favored over the 6-endo pathway for the hex-5-enyl radical. wikipedia.org This preference is not based on the thermodynamic stability of the product (the six-membered ring is often more stable), but on kinetic factors. The transition state for the 5-exo closure adopts a chair-like conformation that allows for better overlap of the interacting orbitals, leading to a lower activation energy compared to the more constrained transition state of the 6-endo closure. wikipedia.org
However, the regioselectivity can be influenced by substituents on the chain. For instance, placing a radical-stabilizing group on the alkene can alter the reaction's course. rsc.org While 5-endo cyclizations are generally disfavored, they can occur under specific circumstances, particularly when the 5-exo pathway is sterically hindered or electronically disfavored. researchgate.net In the context of this compound, a radical generated at the C6 position would be expected to undergo a rapid and selective 5-exo-trig cyclization to form a (pyridin-2-ylmethyl)cyclopentyl radical, which would then be quenched to yield the final indolizidine-type product.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl Iodide |
| Acetone |
| 1-Methyl-2-vinylpyridinium iodide |
| 2-Vinylpyridine |
| 2-Allylpyridine |
| Benzyl Bromide |
| 1-Benzyl-2-allylpyridinium bromide |
| Ethyl Iodide |
| Acetonitrile (B52724) |
| 1-Ethyl-2-(hex-5-enyl)pyridinium iodide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Hydrogen Peroxide |
| Acetic Acid |
| Phosphorus trichloride (PCl₃) |
| Dichloromethane |
| Urea-Hydrogen Peroxide (UHP) |
| Trifluoroacetic Anhydride |
| Magnesium monoperoxyphthalate (MMPP) |
| Boron trifluoride (BF₃) |
| Aluminum chloride (AlCl₃) |
| Azobisisobutyronitrile (AIBN) |
| Tributyltin hydride |
Electrophilic Addition Reactions to the Terminal Alkene
The terminal double bond in the hexenyl side chain of this compound is susceptible to electrophilic addition reactions. These reactions would proceed similarly to those of other terminal alkenes, but the presence of the pyridine ring could influence the reactivity, for example, through protonation of the nitrogen under acidic conditions. Typical electrophilic additions would include hydrohalogenation (with HBr, HCl) and hydration (acid-catalyzed addition of water), which would be expected to follow Markovnikov's rule, leading to the formation of a secondary halide or alcohol at the 5-position of the hexenyl chain, respectively.
Oxidative Cleavage and Functionalization of the Alkene Moiety
The alkene functionality can be cleaved through oxidation, a powerful transformation for converting the side chain into carbonyl-containing fragments. masterorganicchemistry.com
A common method for this is ozonolysis. libretexts.orglibretexts.org Treating this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would yield 5-(pyridin-2-yl)pentanal and formaldehyde. chemistrysteps.com An oxidative workup (e.g., with hydrogen peroxide) would produce 5-(pyridin-2-yl)pentanoic acid. chemistrysteps.com Interestingly, studies have shown that pyridine itself can act as an organocatalyst in reductive ozonolysis, directly generating aldehydes or ketones without the formation of hazardous peroxide intermediates. organic-chemistry.orgnih.gov This process is thought to involve the fragmentation of carbonyl oxides promoted by the nucleophilic pyridine. organic-chemistry.orgnih.gov
Another method for oxidative cleavage involves using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemistrysteps.com Under harsh conditions (hot, concentrated KMnO₄), the alkene would be cleaved to form 5-(pyridin-2-yl)pentanoic acid and carbon dioxide.
Gentle dihydroxylation of the alkene to form a diol can also be achieved, for instance, using a cold, dilute solution of KMnO₄ or osmium tetroxide (OsO₄). This diol can then be cleaved with periodic acid (HIO₄) to yield the corresponding aldehyde. libretexts.orglibretexts.org
Nucleophilic Substitution Reactions on the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. chemistry-online.comquora.com The electron-withdrawing nature of the nitrogen atom activates these positions for substitution. youtube.com
Regioselective Functionalization at Pyridine Ring Positions
The presence of the hexenyl substituent at the 2-position directs further nucleophilic substitution primarily to the 4- and 6-positions.
A classic example of nucleophilic substitution on the pyridine ring is the Chichibabin reaction. scientificupdate.comwikipedia.orgslideshare.net This reaction typically involves the amination of the pyridine ring using sodium amide (NaNH₂) to introduce an amino group. scientificupdate.comwikipedia.orgntu.edu.sg For this compound, the Chichibabin reaction would be expected to yield 2-(Hex-5-enyl)pyridin-4-amine and/or 6-(Hex-5-enyl)pyridin-2-amine. The reaction proceeds via a nucleophilic addition-elimination mechanism, with the loss of a hydride ion. wikipedia.orgmyttex.net
Another strategy for functionalizing the pyridine ring involves the N-oxide derivative. Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution. chemtube3d.com Activation of the pyridine N-oxide of this compound with reagents like phosphorus oxychloride (POCl₃) or PyBroP can facilitate nucleophilic attack at the 2- and 6-positions. chemtube3d.comacs.org For example, reaction with Grignard reagents followed by treatment with acetic anhydride can introduce alkyl, alkynyl, or aryl groups regioselectively at the 2-position (or 6-position in this case, due to the existing substituent). nih.gov
Furthermore, the development of methods for the regioselective functionalization of pyridines via pyridyne intermediates offers another avenue for introducing substituents at specific positions on the ring. rsc.org
Role of Activating Groups and Leaving Group Chemistry
The reactivity of the pyridine ring in this compound towards nucleophilic substitution is significantly influenced by the nature of any activating groups present and the chemistry of potential leaving groups. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.
Activating Groups: The introduction of electron-withdrawing groups onto the pyridine ring enhances its susceptibility to nucleophilic attack by further lowering the electron density of the ring. Conversely, electron-donating groups can decrease this reactivity. While specific studies on this compound are limited, research on other pyridine derivatives shows that the position and electronic nature of substituents play a crucial role. For instance, in electrophilic aromatic substitution, which is generally difficult for pyridines, the presence of electron-donating groups can make the reaction more favorable.
Leaving Group Chemistry: Nucleophilic substitution on the pyridine ring requires the presence of a good leaving group. Halogens (e.g., Cl, Br) and sulfonate esters are common leaving groups that can be displaced by a variety of nucleophiles. Pyridine itself, or a substituted pyridine, can also act as a leaving group in certain reactions, particularly when the nitrogen atom is quaternized to form a pyridinium salt. This increases the electrophilicity of the ring and makes it more susceptible to nucleophilic attack. The reactivity in such substitution reactions is dependent on the nature of the nucleophile, the solvent, and the stability of the resulting intermediate.
Reduction and Oxidation Chemistry
The presence of both a pyridine ring and a carbon-carbon double bond in this compound offers multiple sites for reduction and oxidation reactions. The selectivity of these transformations is a key challenge and depends heavily on the choice of reagents and reaction conditions.
Catalytic Hydrogenation of the Pyridine Ring
Catalytic hydrogenation is a common method for the reduction of both pyridines and alkenes. The complete reduction of the pyridine ring in this compound would yield 2-(hexyl)piperidine. This transformation typically requires forcing conditions, such as high pressures of hydrogen gas and the use of catalysts like platinum, palladium, or rhodium.
A significant challenge in the catalytic hydrogenation of this compound is achieving selectivity between the pyridine ring and the hexenyl double bond. Generally, isolated carbon-carbon double bonds are hydrogenated under milder conditions than the aromatic pyridine ring. Therefore, it is often possible to selectively reduce the alkene to an alkane without affecting the pyridine ring by using specific catalysts and controlling the reaction conditions. For instance, palladium on carbon (Pd/C) is a common catalyst for alkene hydrogenation.
Conversely, achieving selective hydrogenation of the pyridine ring in the presence of the alkene is more challenging. It may require the use of specific catalysts that show a preference for the heterocycle, or the protection of the double bond prior to the reduction of the pyridine ring. Research on related 2-alkenylpyridines has shown that the choice of catalyst and reaction parameters is critical for controlling the outcome of the hydrogenation.
Selective Reductions of Pyridinium and Dihydropyridine (B1217469) Species
The reactivity of the pyridine ring towards reduction can be enhanced by its conversion to a pyridinium salt. Alkylation of the pyridine nitrogen with an alkyl halide, for example, would form an N-alkyl-2-(hex-5-enyl)pyridinium salt. These pyridinium salts are more readily reduced than the parent pyridine.
Reduction of pyridinium salts often leads to the formation of dihydropyridine or tetrahydropyridine (B1245486) derivatives, depending on the reducing agent and reaction conditions. For instance, sodium borohydride (B1222165) is a common reagent for the reduction of pyridinium salts to dihydropyridines. The regioselectivity of this reduction (e.g., formation of 1,2-dihydropyridine vs. 1,4-dihydropyridine) can be influenced by the substituents on the ring and the reaction conditions. Further reduction of the dihydropyridine species can then lead to tetrahydropyridines and ultimately to the fully saturated piperidine.
Selective Oxidation Strategies
The oxidation of this compound presents a similar selectivity challenge to its reduction. The two primary sites for oxidation are the pyridine nitrogen and the carbon-carbon double bond of the hexenyl group.
Oxidation of the pyridine nitrogen leads to the formation of this compound N-oxide. quimicaorganica.orgwikipedia.org This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. arkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of electrophilic substitution. wikipedia.org
Alternatively, the hexenyl double bond can be oxidized to an epoxide (oxirane) using reagents like m-CPBA. The relative reactivity of the pyridine nitrogen and the alkene towards oxidation depends on the specific oxidant used. For example, some peroxy acids may preferentially oxidize the more nucleophilic alkene, while others might favor N-oxidation. Achieving selective epoxidation in the presence of the pyridine nitrogen may require careful selection of the oxidizing agent and reaction conditions, or protection of the nitrogen atom prior to oxidation.
Rearrangement Reactions Involving Pyridine and Hex-5-enyl Moieties
The structure of this compound, with its tethered alkene, presents opportunities for intramolecular rearrangement reactions, particularly those involving pericyclic processes. While specific studies on the rearrangement of this compound are not widely reported, analogous systems suggest potential pathways.
One such possibility is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, such as the Claisen or Cope rearrangement. A Claisen-type rearrangement could be envisaged if the hexenyl group were attached to the pyridine ring via an oxygen atom (i.e., 2-(hex-5-enyloxy)pyridine). Upon heating, this could rearrange to form a C-alkylated pyridone.
The Cope rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comwikipedia.orgyoutube.com While this compound itself is not a 1,5-diene, certain derivatives could potentially undergo such a reaction. For example, if the pyridine ring were to be involved in a larger unsaturated system, a Cope-type rearrangement could be a plausible transformation. These rearrangements are often thermally induced and proceed through a concerted, cyclic transition state. masterorganicchemistry.com The feasibility and outcome of such reactions would be highly dependent on the specific substitution pattern and the conformational flexibility of the molecule.
Intramolecular cyclization reactions are also a possibility. For instance, under certain conditions, the terminal alkene of the hexenyl chain could potentially react with the pyridine ring, particularly if the ring is activated, leading to the formation of new fused ring systems like indolizidines. jbclinpharm.org Such cyclizations can be promoted by acid catalysts or transition metals.
Computational and Theoretical Investigations of 2 Hex 5 Enyl Pyridine
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical calculations are instrumental in unraveling the intricate details of the electronic structure of molecules like 2-(Hex-5-enyl)pyridine. These studies provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties. The electronic character of this compound is primarily dictated by the interplay between the electron-deficient pyridine (B92270) ring and the electron-donating hexenyl substituent.
The nitrogen atom in the pyridine ring is electronegative, leading to a polarization of the ring and making the carbon atoms at positions 2, 4, and 6 relatively electron-deficient. researchgate.net The attachment of an alkyl or alkenyl group at the 2-position can modulate this electronic landscape. The hexenyl group, being an alkyl chain, is generally considered to be electron-donating through an inductive effect, which can slightly increase the electron density on the pyridine ring compared to unsubstituted pyridine.
A key aspect of understanding a molecule's reactivity from its electronic structure is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides a measure of the molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to have significant contributions from the π-system of the pyridine ring and potentially some character from the double bond of the hexenyl chain. The LUMO is anticipated to be a π* orbital of the pyridine ring. The presence of the electron-donating hexenyl group would be expected to raise the energy of the HOMO, thereby potentially decreasing the HOMO-LUMO gap compared to unsubstituted pyridine and enhancing its reactivity towards electrophiles.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic | Basis of Prediction |
| HOMO Energy | Relatively high | Electron-donating nature of the hexenyl group |
| LUMO Energy | Similar to other 2-alkylpyridines | Primarily determined by the pyridine π* system |
| HOMO-LUMO Gap | Moderately small | Suggests potential for reactivity |
| Electron Density | Increased at the pyridine ring | Inductive effect of the alkyl chain |
| Most Nucleophilic Site | Nitrogen atom and potentially the C=C bond | Lone pair on nitrogen and π-electrons of the alkene |
| Most Electrophilic Site | C2 and C4 positions of the pyridine ring | Electron-deficient nature of the pyridine ring researchgate.net |
Density Functional Theory (DFT) Applications for Geometry Optimization and Mechanistic Elucidation
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. rsc.org Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium structure. This is achieved by finding the minimum energy conformation on the potential energy surface. cp2k.org
For this compound, a full geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles. The pyridine ring is expected to be planar, while the hexenyl chain will adopt a staggered conformation to minimize steric strain. The bond lengths within the pyridine ring will be characteristic of an aromatic system, though slightly perturbed by the substituent. The C-C single bonds in the hexenyl chain will have lengths typical for alkanes, and the C=C double bond will exhibit a standard double bond length.
While specific experimental or calculated geometric parameters for this compound are scarce in the public domain, we can predict these values based on standard bond lengths and angles and from DFT studies on related molecules. For example, DFT calculations on other pyridine derivatives have been successfully used to predict their geometries. researchgate.netcsmres.co.uk
DFT is also invaluable for elucidating reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. researchgate.net This allows for the determination of activation energies and the identification of the most plausible reaction pathway. For reactions involving this compound, such as electrophilic addition to the double bond or reactions at the pyridine nitrogen, DFT could provide crucial insights into the regioselectivity and stereoselectivity of these transformations.
Table 2: Predicted Optimized Geometry Parameters for this compound
| Parameter | Predicted Value | Basis of Prediction |
| Pyridine C-N Bond Lengths | ~1.34 Å | Standard values for pyridine |
| Pyridine C-C Bond Lengths | ~1.39 Å | Standard values for pyridine |
| C(sp²)-C(sp³) Bond Length (Ring-Chain) | ~1.51 Å | Typical C(sp²)-C(sp³) bond |
| C-C Single Bond Lengths (Chain) | ~1.54 Å | Standard alkane C-C bond length |
| C=C Double Bond Length (Chain) | ~1.33 Å | Standard alkene C=C bond length |
| C-N-C Bond Angle (Pyridine) | ~117° | Standard value for pyridine |
| C-C-C Bond Angles (Chain) | ~109.5° (sp³), ~120° (sp²) | Tetrahedral and trigonal planar geometries |
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques, particularly molecular dynamics (MD) simulations, offer a way to study the dynamic behavior of molecules over time. aps.org While quantum chemical calculations provide information about static properties at a minimum energy state, MD simulations can explore the conformational landscape and flexibility of molecules like this compound.
The hexenyl chain of this compound possesses significant conformational freedom due to the rotation around its C-C single bonds. MD simulations can be employed to explore the different conformations accessible to the chain and their relative energies. This is important as the spatial arrangement of the terminal double bond relative to the pyridine ring could influence its reactivity and its ability to interact with other molecules or surfaces.
In a typical MD simulation, the molecule is treated as a collection of atoms interacting through a set of classical force fields. These force fields describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, providing a movie of the molecule's dynamic behavior. aps.org
Such simulations could reveal, for instance, the probability of the hexenyl chain folding back towards the pyridine ring, which might be relevant for potential intramolecular reactions. Furthermore, in condensed phases, MD simulations can be used to study the solvation of this compound and its interactions with solvent molecules, which can have a profound impact on its reactivity. While specific MD studies on this compound are not reported, the methodology has been extensively applied to a wide range of organic molecules, including those with flexible side chains. acs.orgnih.gov
Computational Prediction of Reaction Pathways and Intermediates
Computational chemistry plays a crucial role in predicting and understanding the mechanisms of chemical reactions. csmres.co.uk For this compound, several reaction types can be envisaged, and computational methods can help to predict the most likely pathways and the structures of any transient intermediates.
One area of interest is the reactivity of the terminal double bond. Electrophilic addition reactions, for example, could proceed via a carbocation intermediate. Computational studies could determine the relative stability of the possible carbocations and thus predict the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).
Another important aspect is the reactivity of the pyridine ring itself. The nitrogen atom is a nucleophilic center and can react with electrophiles. researchgate.net Furthermore, the pyridine ring can undergo reactions at its carbon atoms. Computational studies on other pyridine derivatives have shown that reactions can proceed through various intermediates, such as dihydropyridine (B1217469) species formed by reductive dearomatization, which then react with electrophiles before rearomatizing. researchgate.net
Radical reactions are also a possibility. For instance, radical addition to the double bond could be initiated by a radical species. Computational methods can be used to model the stability of the resulting radical intermediates and predict the outcome of such reactions. The study of reaction mechanisms often involves locating transition state structures, which are saddle points on the potential energy surface connecting reactants and products. arxiv.org The energy of the transition state determines the activation energy of the reaction.
While there are no specific computational studies on the reaction pathways of this compound, the general principles of pyridine reactivity, combined with computational analysis of the specific electronic and steric features of this molecule, would allow for informed predictions about its chemical behavior. nih.govsmu.edu
Catalytic Applications and Transformations Involving 2 Hex 5 Enyl Pyridine
2-(Hex-5-enyl)pyridine as a Ligand in Coordination Chemistry
Pyridine (B92270) and its derivatives are fundamental ligands in coordination chemistry, owing to the lone pair of electrons on the nitrogen atom which can readily coordinate with metal ions. jscimedcentral.comresearchgate.net This coordination ability allows for the synthesis of a wide array of metal complexes with diverse structures and electronic properties. jscimedcentral.compvpcollegepatoda.org The properties of the resulting metal complexes, such as their stability, reactivity, and catalytic activity, are significantly influenced by the nature of the pyridine ligand. jscimedcentral.com
Transition metal complexes of pyridine derivatives have been synthesized with a variety of metals, including nickel(II), copper(I), silver(I), iron(II), cobalt(II), and palladium(II). jscimedcentral.comrsc.org The synthesis of these complexes often involves the reaction of a pyridine derivative with a metal salt in a suitable solvent. jscimedcentral.com For instance, the reaction of pyridine with nickel chloride hexahydrate in an anhydrous solvent yields a Ni(II)-pyridine complex. jscimedcentral.com Similarly, Cu(I) complexes can be prepared by reacting pyridine with copper(I) chloride in ethanol. jscimedcentral.com
Table 1: Examples of Transition Metal Complexes with Pyridine-based Ligands
| Metal Ion | Ligand | Complex Formula (example) | Reference |
| Nickel(II) | Pyridine | [Ni(py)₄Cl₂] | rsc.org |
| Copper(I) | Pyridine | [Cu(py)₂Cl] | jscimedcentral.com |
| Iron(II) | Pyridine-2-thiol | [Fe(pyS)₂(pySH)] | rsc.org |
| Palladium(II) | Pyridine-2-thiol | [Pd(pyS)₂(pySH)] | rsc.org |
Role of this compound in Catalytic Processes
The catalytic utility of pyridine derivatives is vast, ranging from their use as ligands in transition metal catalysis to their application as organocatalysts. The pyridine moiety can influence the catalytic cycle by modulating the electronic and steric properties of the active catalytic species. jscimedcentral.com
One potential catalytic application for a molecule like this compound is in ring-closing metathesis (RCM). RCM is a powerful catalytic reaction used to form cyclic compounds, and it has found significant application in medicinal chemistry for creating conformationally constrained peptides. nih.gov The diene structure of this compound (with the double bond in the hexenyl chain and the potential for coordination through the pyridine nitrogen) could theoretically undergo intramolecular cyclization reactions catalyzed by metathesis catalysts like Grubbs' or Schrock's catalysts. However, specific examples of RCM with this compound were not found in the surveyed literature.
Furthermore, metal-organic frameworks (MOFs) containing pyridine-based linkers have been employed as heterogeneous catalysts. For example, Zn(II) and Cd(II) MOFs have been used to catalyze the multi-component synthesis of substituted pyridines. nih.gov While this demonstrates the catalytic potential of pyridine-containing structures in a solid-state framework, it does not directly involve this compound as a catalyst itself.
Catalytic Polymerization Studies Involving Hex-5-enyl Modified Monomers
The terminal double bond in the hex-5-enyl group of this compound makes it a potential monomer for polymerization reactions. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are widely used for the synthesis of well-defined polymers. wikipedia.orgcmu.edu ATRP typically employs a transition metal complex as a catalyst, often with a pyridine-based ligand, to control the polymerization process. wikipedia.orgmdpi.com
Pyridine itself has been used as a solvent in the ATRP of monomers like methyl methacrylate, demonstrating its compatibility with such polymerization systems. cmu.edu Moreover, photoinduced iron-catalyzed ATRP has been successfully applied to the polymerization of renewable monomers, highlighting a move towards more sustainable polymerization methods. ethz.ch
Given that the hexenyl group is a polymerizable moiety, it is conceivable that this compound could serve as a monomer in polymerization reactions like ATRP. The resulting polymer would feature pyridine units as side chains, which could then be used for post-polymerization modification, metal coordination, or to impart specific properties to the polymer. However, no specific studies on the polymerization of this compound were identified in the available literature.
Table 2: Components of a Typical Atom Transfer Radical Polymerization (ATRP) System
| Component | Function | Example | Reference |
| Monomer | The building block of the polymer | Methyl Methacrylate | cmu.edu |
| Initiator | Starts the polymerization process | Alkyl Halide | wikipedia.org |
| Catalyst | Controls the polymerization | Copper(I) Halide | wikipedia.orgcmu.edu |
| Ligand | Solubilizes and modulates the catalyst | 2,2'-Bipyridine | wikipedia.orgcmu.edu |
| Solvent | Dissolves the reaction components | Pyridine | cmu.edu |
Application of this compound as an Organocatalyst or Promoter
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While there is no specific information on this compound acting as an organocatalyst, the broader class of pyridine derivatives has been explored in this context. For instance, pyridine can act as a nucleophilic catalyst in various transformations.
The search for novel organocatalytic reactions is an active area of research. For example, organocatalytic [3+2] cycloaddition reactions of aziridines have been developed using an organic photocatalyst. rsc.org While this does not directly involve a pyridine-based catalyst, it showcases the type of complex transformations being targeted by organocatalysis. The development of new organocatalysts often involves the strategic placement of functional groups to facilitate a specific catalytic cycle. The bifunctional nature of this compound (a Lewis basic nitrogen and a reactive alkene) could potentially be exploited in the design of new organocatalytic systems, although no such applications have been reported.
Photocatalytic Transformations Facilitated by Pyridine Frameworks
Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field. Pyridine-containing molecules and materials have been shown to be active in various photocatalytic transformations. eurekalert.orgnih.gov
Visible-light-induced photocatalysis can be used for the difunctionalization of alkenes to introduce a pyridine group along with another functional group. eurekalert.org This highlights a method for synthesizing complex pyridine-containing molecules under mild conditions. Furthermore, TiO₂ has been used as a photocatalyst for the addition of pyridines to vinylarenes. nih.gov
Pyridine frameworks can also undergo skeletal editing through photochemical reactions. For example, a method for converting para-substituted pyridines into meta-substituted anilines has been reported, involving sequential ring-opening and ring-closing reactions. nih.gov This demonstrates the potential to significantly alter the core structure of pyridine derivatives using light-driven processes.
The influence of the solvent and the photostability of the photocatalyst are critical factors in these reactions. rsc.org While specific photocatalytic studies involving this compound are not available, its pyridine core suggests it could participate in similar transformations, either as a substrate or as a component of a larger photocatalytic system. The hexenyl chain could potentially influence the photochemical properties of the molecule or be a site for further reaction.
Research on Derivatives and Analogues of 2 Hex 5 Enyl Pyridine
Design and Synthesis of Structurally Modified Analogues of 2-(Hex-5-enyl)pyridine
The synthesis of this compound itself can be achieved through established organic chemistry methods like cross-coupling or nucleophilic substitution reactions. ontosight.ai The design of its analogues generally involves modifications at two primary sites: the pyridine (B92270) ring and the hexenyl side chain.
Pyridine Ring Modification: Analogues can be designed by introducing various substituents (e.g., methyl, hydroxyl, amino groups) onto the pyridine ring. These modifications can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule, which in turn influences its biological interactions.
Alkenyl Chain Modification: The hexenyl side chain can be altered in several ways, such as changing its length, introducing branching, or modifying the position and geometry of the double bond. For instance, the terminal alkene is a key functional group that can participate in various reactions, including polymerization or metabolic processes.
The synthesis of these modified analogues often employs versatile reactions. For example, pyridine derivatives containing different functional groups can be synthesized through condensation reactions. mdpi.com Transition metal-catalyzed cross-coupling reactions are particularly useful for creating carbon-carbon bonds to attach or modify the side chain. Furthermore, methods for the reductive coupling of alkenylpyridines with aldehydes or imines have been developed, allowing for the creation of more complex structures with new chiral centers. nih.gov
A general synthetic approach to analogues could involve the reaction of a substituted 2-lithiopyridine with a functionalized hexenyl halide. The table below outlines potential structural modifications.
| Modification Site | Type of Modification | Potential Synthetic Strategy | Expected Influence on Properties |
| Pyridine Ring | Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) | Directed ortho-metalation followed by alkylation/alkoxylation | Modulate basicity and electronic density |
| Pyridine Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | Halogenation or trifluoromethylation of pyridine N-oxides | Alter reactivity and metabolic stability |
| Hexenyl Chain | Variation of chain length | Grignard reaction with different ω-haloalkenes | Modify lipophilicity and steric profile |
| Hexenyl Chain | Isomerization of the double bond | Catalytic isomerization | Change geometric fit to biological targets |
| Hexenyl Chain | Functionalization of the double bond | Epoxidation, dihydroxylation, or hydroboration-oxidation | Introduce new reactive handles and polarity |
Structure-Activity Relationship (SAR) Studies for Biological Potential
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. These studies systematically alter the molecule's structure and assess the impact on its efficacy.
For pyridine derivatives, specific structural features are known to be key determinants of biological activity. Research on various pyridine-based compounds has shown that the presence and position of certain functional groups can significantly enhance biological effects such as antiproliferative activity. nih.gov
Enhancing Groups: The introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to improve the antiproliferative activity of pyridine derivatives. nih.gov These groups can participate in hydrogen bonding and other specific interactions with biological targets like enzymes and receptors. ontosight.ai
Detrimental Groups: Conversely, the addition of halogen atoms or other bulky groups can sometimes lead to a decrease in activity, potentially due to steric hindrance or unfavorable electronic effects. nih.gov
In the context of this compound, SAR studies would involve synthesizing analogues with these different functional groups on the pyridine ring or the side chain and evaluating their biological effects. For example, the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a property that can be modulated by nearby substituents. nih.gov The flexible hexenyl chain allows the molecule to adopt various conformations to fit into a binding pocket, while the terminal double bond could serve as a reactive site for covalent inhibition or metabolic activation.
Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules, complementing experimental SAR studies. nih.gov
Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule. For a series of this compound analogues, descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds can be calculated. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) models to build mathematical equations that correlate structural features with biological activity.
| Molecular Descriptor | Definition | Relevance to this compound Analogues |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Influences membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties. |
| Molecular Weight (MW) | The mass of one mole of the substance. | Affects diffusion and bioavailability. |
| Electrostatic Potential Maps | A visualization of the electrostatic potential on the molecule's surface. | Helps identify regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for intermolecular interactions like hydrogen bonding and recognition at a receptor binding site. nih.gov |
By analyzing these computational models, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving time and resources.
This compound Derivatives as Building Blocks in Complex Molecule Synthesis
Alkenylpyridines, including this compound, are recognized as versatile synthetic intermediates. nih.gov The pyridine moiety is a "privileged scaffold" in medicinal chemistry, while the alkenyl group provides a reactive handle for a wide array of chemical transformations. nih.govrsc.org
This dual functionality makes its derivatives valuable starting materials for constructing more complex molecular architectures. nih.gov For instance, the terminal double bond can undergo reactions such as:
Metathesis: To form larger ring systems or couple with other alkenes.
Heck reaction: To form new C-C bonds with aryl halides.
Hydroformylation: To introduce an aldehyde group, which can be further elaborated.
A notable application is the use of alkenylpyridines in reductive coupling reactions. For example, a visible-light photoredox-catalyzed process has been developed for the β-selective reductive coupling of alkenylpyridines with aldehydes and imines. nih.gov This method allows for the synthesis of complex pyridine-containing structures that were previously difficult to access. The pyridine ring itself can direct reactions or be modified in later synthetic steps, highlighting the utility of these derivatives as versatile building blocks in organic synthesis.
Investigation of Bioisosteric Replacements and Novel Scaffold Development
Bioisosteric replacement is a key strategy in drug design where one part of a molecule is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The pyridine ring is a well-known bioisostere of a benzene (B151609) ring. nih.gov Replacing a carbon atom with nitrogen modifies the molecule's properties by increasing aqueous solubility, metabolic stability, and the ability to form hydrogen bonds. nih.gov
However, the suitability of such a replacement is highly context-dependent. In one study, replacing a substituted benzene ring with a pyridine ring in a series of NMDA receptor antagonists resulted in a significant loss of affinity, indicating that the pyridine ring was not a tolerated bioisosteric replacement in that specific scaffold. ebi.ac.uk
Beyond simple bioisosterism, pyridine derivatives are central to the development of entirely new molecular scaffolds. rsc.org Researchers have successfully synthesized novel fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, from simpler starting materials. nih.gov These new scaffolds can present unique three-dimensional arrangements of functional groups, potentially leading to novel biological activities. The synthesis of scaffolds based on pyridine-2,6-dicarboxamide has also been explored for applications in supramolecular chemistry and materials science. mdpi.com
Chemosensing Applications of Pyridine Derivatives with Alkenyl Chains
Pyridine derivatives have a strong affinity for various ions and neutral species, making them excellent candidates for use in chemosensors. nih.govresearchgate.net These sensors often work by fluorescence, where the binding of an analyte to the pyridine-based receptor causes a detectable change in the light emitted. researchgate.net
Pyridine-containing chemosensors have been developed for the detection of a wide range of analytes, including:
Metal Cations: Particularly toxic heavy metal ions such as Hg²⁺, Cr²⁺, Ni²⁺, and Co²⁺. mdpi.com The nitrogen atom of the pyridine ring can coordinate with the metal ion, leading to a change in the fluorophore's electronic structure and a corresponding change in fluorescence.
Anions and Amino Acids: The pyridine unit can be incorporated into larger receptor structures designed to bind selectively to specific anions or biologically important molecules. researchgate.net
The alkenyl chain in a compound like this compound could serve multiple roles in a chemosensor. It could act as a linker to attach the pyridine receptor to a surface or a larger molecular assembly. Alternatively, the double bond itself could be part of the signaling mechanism, where its interaction or reaction with an analyte modulates the sensor's output. The development of these sensors is critical for environmental monitoring and understanding biological processes. mdpi.com
| Analyte Type | Example Analytes | Sensing Mechanism | Reference |
| Toxic Metal Cations | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Coordination with pyridine nitrogen leading to fluorescence change. | mdpi.com |
| Biologically Relevant Cations | Zn²⁺, Cu²⁺, Fe³⁺ | Formation of a complex with a pyridyl-based fluorophore. | researchgate.net |
| Anions | Cl⁻, F⁻, SCN⁻ | Interaction with a receptor cavity containing a pyridine unit. | researchgate.net |
Advanced Characterization Techniques in Research on 2 Hex 5 Enyl Pyridine
Spectroscopic Methods for Structural Elucidation and Dynamic Studies
Spectroscopic techniques are indispensable for the detailed structural analysis of 2-(hex-5-enyl)pyridine, providing insights into its atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic and vinylic protons of the hexenyl chain. The chemical shifts and coupling constants of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum would show distinct signals for the sp²-hybridized carbons of the pyridine ring and the vinyl group, as well as the sp³-hybridized carbons of the alkyl chain.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Under electron ionization (EI), the molecule would likely undergo fragmentation, yielding characteristic ions. While a specific mass spectrum for this compound is not provided in the search results, the spectrum of the related saturated compound, 2-hexylpyridine, shows a molecular ion peak and fragmentation patterns corresponding to the loss of alkyl fragments. nist.gov For this compound, a prominent molecular ion peak at m/z 161 would be expected, corresponding to its molecular weight. guidechem.comchemicalbook.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic pyridine ring and the aliphatic/vinylic hexenyl chain, as well as the C=C and C=N stretching vibrations.
Table 1: Illustrative Spectroscopic Data for this compound
| Technique | Expected Key Signals/Features |
| ¹H NMR (CDCl₃) | δ 8.5-8.6 (m, 1H, H-6 pyr), δ 7.5-7.7 (m, 1H, H-4 pyr), δ 7.0-7.2 (m, 2H, H-3, H-5 pyr), δ 5.7-5.9 (m, 1H, -CH=CH₂), δ 4.9-5.1 (m, 2H, -CH=CH ₂), δ 2.8-2.9 (t, 2H, Ar-CH ₂-), δ 2.0-2.2 (m, 2H, -CH₂-CH=CH₂), δ 1.6-1.8 (m, 2H), δ 1.4-1.6 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ ~162 (C-2 pyr), δ ~149 (C-6 pyr), δ ~136 (C-4 pyr), δ ~138 (-C H=CH₂), δ ~123 (C-3 pyr), δ ~121 (C-5 pyr), δ ~115 (-CH=C H₂), δ ~38 (Ar-C H₂-), and other aliphatic signals |
| Mass Spec (EI) | M⁺ at m/z 161, and fragmentation patterns corresponding to the loss of alkyl and alkenyl fragments. |
| IR (neat) | ~3070 cm⁻¹ (C-H aromatic/vinylic stretch), ~2930, 2860 cm⁻¹ (C-H aliphatic stretch), ~1640 cm⁻¹ (C=C stretch), ~1590, 1570, 1470, 1435 cm⁻¹ (C=C, C=N ring stretch) |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity information and structural confirmation. The choice of the GC column is critical, with moderately polar to polar stationary phases being suitable for the analysis of pyridine derivatives.
High-Performance Liquid Chromatography (HPLC) is another powerful tool for the purification and analysis of this compound. Reversed-phase HPLC, using a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier, is a common approach for separating pyridine compounds. mdpi.com
Table 2: Typical Chromatographic Conditions for the Analysis of Alkylpyridines
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| Gas Chromatography (GC) | Capillary column (e.g., DB-5, HP-INNOWax) | Helium or Nitrogen | FID or MS |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic Acid | UV (at ~260 nm) or MS |
Note: This table provides general conditions that are often used for the analysis of pyridine derivatives and would likely be suitable for this compound.
Advanced Analytical Methods for Mechanistic Investigations
Investigating the reaction mechanisms involving this compound requires more sophisticated analytical approaches. The presence of both a pyridine ring and a terminal double bond allows for a variety of potential chemical transformations, such as electrophilic addition to the double bond, reactions at the pyridine nitrogen, or metal-catalyzed isomerization or cyclization reactions.
For instance, in a hypothetical acid-catalyzed hydration of the double bond, in-situ monitoring techniques such as ReactIR (in-situ IR spectroscopy) or Process NMR could be used to track the disappearance of the reactant and the appearance of the product in real-time. This data allows for the determination of reaction kinetics, which is fundamental to understanding the reaction mechanism.
In studying a potential transition-metal-catalyzed cyclization or isomerization of this compound, techniques like GC-MS or LC-MS would be crucial for identifying intermediates and byproducts. The fragmentation patterns observed in the mass spectra of these species can provide vital clues about their structures. Furthermore, computational chemistry can be employed to model the reaction pathway, calculate the energies of potential intermediates and transition states, and thereby support or refute a proposed mechanism.
Should the compound be involved in a catalytic cycle, techniques such as Reaction Progress Kinetic Analysis (RPKA) can be utilized to elucidate the roles of the catalyst, substrate, and any inhibitors or deactivating species. youtube.com This involves carefully monitoring the reaction rate under varying concentrations of the reactants and catalyst.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes for 2-(Hex-5-enyl)pyridine
Current synthetic methods for this compound and other alkenylpyridines often rely on established organic reactions like cross-coupling and nucleophilic substitutions. ontosight.ai However, the future of chemical synthesis is increasingly geared towards sustainability and efficiency. Future research will likely focus on developing greener synthetic pathways.
Key areas for development include:
Catalytic C-H Alkenylation: Direct C-H functionalization of the pyridine (B92270) ring with a suitable hexenyl precursor represents a highly atom-economical approach. Recent advances in copper-catalyzed C2 alkenylation of pyridine-N-oxides with alkynes offer a precedent for such transformations. rsc.org Adapting these methods to use alkenes directly or developing new catalytic systems (e.g., palladium, nickel, or photoredox catalysis) could provide more direct and sustainable routes.
Biocatalysis: Employing enzymes to construct the this compound scaffold could offer unparalleled selectivity and environmental compatibility. While not yet specific to this molecule, the broader field of biocatalysis is rapidly expanding to include the formation of C-C bonds and functionalization of heterocyclic compounds.
Flow Chemistry: Transitioning from batch production to continuous flow processes can enhance safety, improve reaction control, and allow for easier scalability. Developing a flow synthesis for this compound would be a significant step towards its efficient and sustainable production for potential large-scale applications.
Exploration of Uncharted Reactivity Patterns of the Pyridine and Hex-5-enyl Moieties
The reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the terminal double bond. While their individual chemistries are well-understood, exploring their interplay and potential for unique intramolecular reactions is a fertile ground for research.
Intramolecular Cyclization: The six-carbon chain separating the pyridine nitrogen and the terminal alkene is perfectly poised for intramolecular cyclization reactions. Under acidic or catalytic conditions, this could lead to the formation of novel indolizidine or quinolizidine-type heterocyclic scaffolds, which are common motifs in natural products and pharmacologically active compounds.
Tandem Functionalization: Developing reactions that functionalize both the pyridine ring and the alkene in a single, controlled sequence can rapidly build molecular complexity. For instance, a reaction could initiate at the alkene (e.g., hydroboration-oxidation) and be followed by a pyridine-directed reaction, or vice versa.
Metal-Mediated Reactions: The pyridine nitrogen can act as a directing group in transition metal-catalyzed reactions, enabling selective functionalization of the hexenyl chain. Conversely, the alkene can coordinate to a metal center, influencing the reactivity of the pyridine ring. Studies on how modifying the electronics of the pyridine ring affects the reactivity of metal complexes offer a framework for predicting and controlling such outcomes. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.gov This could be applied to this compound to unlock novel reaction pathways, such as radical additions to the alkene or radical functionalization of the pyridine ring, potentially leading to the synthesis of complex molecules that are difficult to access through traditional methods. nih.gov
Integration of Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work.
Predictive Reactivity Models: Developing computational models to predict the regiochemical and stereochemical outcomes of reactions involving this compound is a key research direction. rsc.org For example, Density Functional Theory (DFT) calculations can be used to model transition states for potential intramolecular cyclizations or to predict the most likely sites for electrophilic or nucleophilic attack. Such models can help rationalize observed reactivity and predict the outcomes of new, untested reactions. rsc.orgnih.gov
Pharmacokinetic and Toxicity Prediction: For potential applications in chemical biology and drug discovery, in silico tools can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its derivatives. nih.govrsc.org Algorithms can estimate parameters like water solubility, lipophilicity (LogP), and potential for crossing the blood-brain barrier, helping to prioritize the synthesis of compounds with favorable drug-like properties. nih.govacs.org
Materials Property Simulation: In the context of materials science, computational methods can predict how the incorporation of this compound into a polymer or onto a surface would affect the material's bulk properties. This includes simulating conformational behavior, intermolecular interactions, and electronic properties.
Expanding Applications in Materials Science and Chemical Biology Research
The distinct structural features of this compound make it a versatile building block for applications in both materials science and chemical biology. ontosight.ai
Polymer Science: The terminal alkene is a handle for polymerization. This compound could be used as a monomer or co-monomer in addition polymerization reactions to create functional polymers. The pyridine units within the polymer chain could then be used to chelate metals, catalyze reactions, or impart specific pH-responsive properties to the material.
Surface Modification: The molecule can be grafted onto surfaces via its alkene or pyridine functionality. This could be used to alter the surface properties of materials, for example, by creating a metal-binding surface or a surface with tunable wettability.
Chemical Biology Probes: Pyridine derivatives are known to interact with various biological targets. ontosight.ainih.gov The hexenyl chain of this compound could be functionalized with reporter tags (like fluorophores) or reactive groups for covalent labeling of biomolecules. The entire molecule could serve as a scaffold for designing new enzyme inhibitors or receptor ligands, with the pyridine core interacting with the active site and the hexenyl chain providing a vector for further modification. nih.gov Research into pyridine-based inhibitors for various diseases provides a strong rationale for exploring derivatives of this compound in this context. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
